1-(4-Bromo-2-fluorophenyl)propan-2-one
Overview
Description
1-(4-Bromo-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO It is a substituted phenylpropanone, characterized by the presence of bromine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-bromo-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 4-bromo-2-fluorobenzoic acid.
Reduction: Formation of 1-(4-bromo-2-fluorophenyl)propan-2-ol.
Substitution: Formation of 1-(4-methoxy-2-fluorophenyl)propan-2-one.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)propan-2-one can be compared with other similar compounds such as:
1-(4-Bromo-2-chlorophenyl)propan-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromo-2-methylphenyl)propan-2-one: Contains a methyl group instead of fluorine.
1-(4-Bromo-2-nitrophenyl)propan-2-one: Contains a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGKKLBNVNYKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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